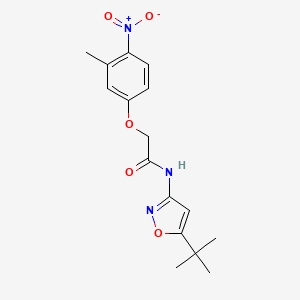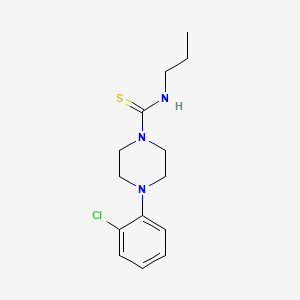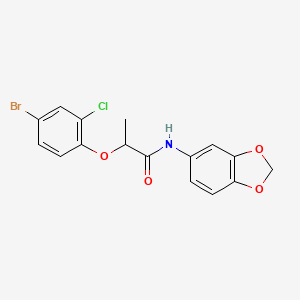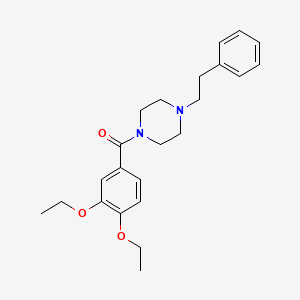
N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE
Overview
Description
“N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE” is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE” typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions.
Attachment of the Acetamide Group: The acetamide group is usually introduced through an amidation reaction.
Coupling with the Phenoxy Group: The final step involves coupling the isoxazole derivative with the phenoxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and tert-butyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product from nitro group reduction is the corresponding amine.
Substitution: Substitution reactions can yield various phenoxy derivatives.
Scientific Research Applications
“N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE” may have applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its isoxazole core, which is known for various biological activities.
Industry: Utilized in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like isoxazole-4-carboxamide and isoxazole-5-carboxylic acid.
Phenoxyacetamides: Compounds such as 2-phenoxyacetamide and 2-(4-chlorophenoxy)acetamide.
Uniqueness
“N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoxazole or phenoxyacetamide derivatives.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3-methyl-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-10-7-11(5-6-12(10)19(21)22)23-9-15(20)17-14-8-13(24-18-14)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSVXHHQYGUOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-METHYL-5-OXO-5-[(2-PIPERIDINOETHYL)AMINO]PENTANOIC ACID](/img/structure/B4183592.png)
![(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4183597.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183599.png)
![5-METHYL-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4183604.png)


![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)
![5-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4183626.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone](/img/structure/B4183639.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide](/img/structure/B4183645.png)
![N-(5-bromopyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B4183647.png)
![ETHYL 2-{[(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ACETATE](/img/structure/B4183665.png)
